molecular formula C23H20N4O4 B11619716 N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-4-nitrobenzamide

N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-4-nitrobenzamide

Cat. No.: B11619716
M. Wt: 416.4 g/mol
InChI Key: QHJPKCPDJLJAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-4-nitrobenzamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-4-nitrobenzamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the 3-Methylphenoxyethyl Side Chain: This step involves the nucleophilic substitution of a halogenated benzimidazole derivative with 3-methylphenol in the presence of a base.

    Introduction of the 4-Nitrobenzamide Group: The final step involves the coupling of the intermediate with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-4-nitrobenzamide
  • N-{1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-4-nitrobenzamide
  • N-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-4-nitrobenzamide

Uniqueness

N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenoxy group and the 4-nitrobenzamide moiety differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and specific applications in research and industry.

Properties

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

N-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C23H20N4O4/c1-16-5-4-6-19(15-16)31-14-13-26-21-8-3-2-7-20(21)24-23(26)25-22(28)17-9-11-18(12-10-17)27(29)30/h2-12,15H,13-14H2,1H3,(H,24,25,28)

InChI Key

QHJPKCPDJLJAJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.